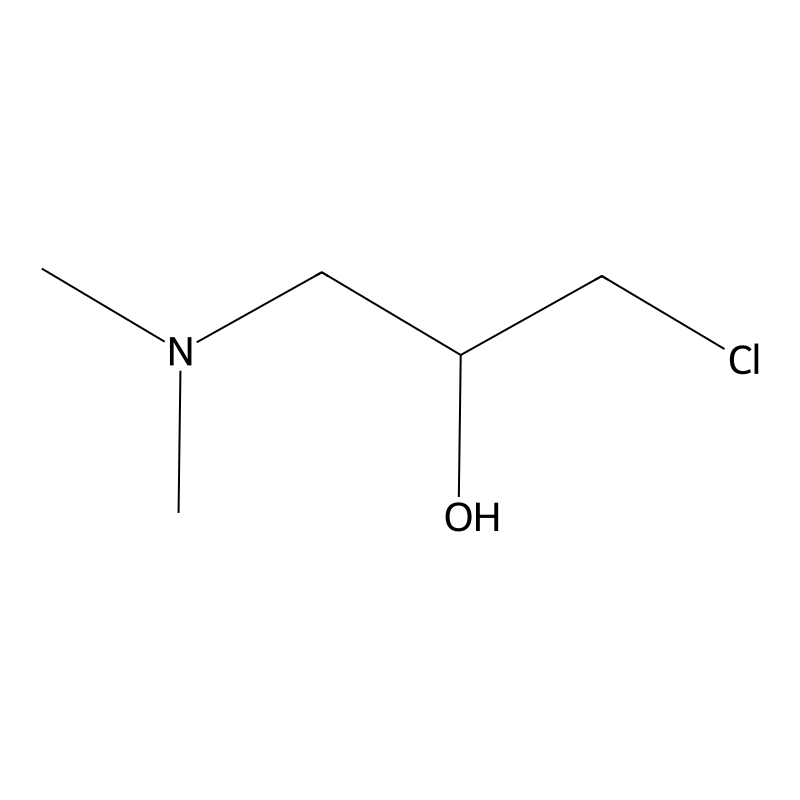

2-Propanol, 1-chloro-3-(dimethylamino)-

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Propanol, 1-chloro-3-(dimethylamino)-, also known as 1-chloro-3-(dimethylamino)propan-2-ol, is an organic compound with the molecular formula CHClNO. It features a chlorine atom and a dimethylamino group attached to a propanol backbone, making it a unique halogenated alcohol. This compound is characterized by its density of 1.078 g/cm³ and a boiling point of 197.1 °C at 760 mmHg . It is typically used as an intermediate in organic synthesis and has potential applications in medicinal chemistry.

- Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of derivatives like 3-(dimethylamino)-2-propanol.

- Oxidation Reactions: The compound can be oxidized to yield corresponding ketones or aldehydes.

- Reduction Reactions: Reduction processes can convert the compound into alcohols or amines.

Common Reagents and Conditions- Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

- Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.

- Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

The biological activity of 2-Propanol, 1-chloro-3-(dimethylamino)- is largely attributed to its interaction with various molecular targets, including enzymes and receptors. Its structure allows it to act as both an inhibitor and activator of biochemical pathways. The presence of the dimethylamino group enhances its ability to form interactions with proteins, influencing their activity and function.

Laboratory Synthesis

The synthesis of 2-Propanol, 1-chloro-3-(dimethylamino)- can be achieved through the reaction of 3-dimethylamino-1-propanol with thionyl chloride. This process typically involves:

- Adding dry toluene to a reaction vessel.

- Gradually introducing 3-dimethylamino-1-propanol and thionyl chloride at room temperature.

- Heating the mixture to approximately 95-96 °C for about two hours.

- Cooling and separating the product to obtain the desired compound.

Industrial Production

In industrial settings, production often utilizes large-scale reactors with optimized conditions to maximize yield and purity. Additional purification steps such as distillation and crystallization may be employed to eliminate impurities.

2-Propanol, 1-chloro-3-(dimethylamino)- finds several applications across various fields:

- Chemistry: Serves as an intermediate in synthesizing diverse organic compounds.

- Biology: Used in studies involving biochemical pathways and enzyme interactions.

- Medicine: Investigated for potential use in drug development and as a pharmaceutical intermediate.

- Industry: Employed in producing specialty chemicals and as a reagent in chemical processes.

Research indicates that 2-Propanol, 1-chloro-3-(dimethylamino)- interacts with molecular targets through halogen bonding and hydrogen bonding mechanisms. These interactions can modulate cellular pathways, making the compound valuable for studying disease mechanisms and identifying therapeutic targets .

Similar Compounds

Several compounds share structural similarities with 2-Propanol, 1-chloro-3-(dimethylamino)-:

- 3-Dimethylamino-1-propanol: Contains a hydroxyl group instead of chlorine.

- 1-Dimethylamino-2-propanol: Features a different position for the dimethylamino group.

- N-(3-Chloro-2-hydroxypropyl)dimethylamine: Another related compound with distinct functional groups.

Uniqueness

The uniqueness of 2-Propanol, 1-chloro-3-(dimethylamino)- lies in its combination of both a chlorine atom and a dimethylamino group. This structural configuration imparts distinct chemical reactivity and biological activity compared to its analogs, allowing it to participate in a broader range of

Conventional Organic Synthesis Pathways

Nucleophilic Ring-Opening of Epichlorohydrin with Dimethylamine

The most widely documented method involves the reaction of epichlorohydrin (C₃H₅ClO) with dimethylamine (C₂H₇N) under controlled conditions. Epichlorohydrin’s strained three-membered epoxide ring undergoes nucleophilic attack by the dimethylamine’s lone electron pair, preferentially at the less substituted carbon due to steric and electronic factors [1] [5]. This exothermic reaction proceeds via a two-step mechanism:

- Ring-opening: Dimethylamine attacks the electrophilic carbon adjacent to the oxygen atom, breaking the epoxide ring and forming a secondary alcohol intermediate.

- Chloride retention: The chlorine atom remains bonded to the tertiary carbon, yielding 1-chloro-3-(dimethylamino)propan-2-ol as the primary product [5].

Reaction conditions:

- Solvent: Toluene or aqueous systems [4] [5].

- Temperature: 45–60°C to balance reaction kinetics and side-product formation [4].

- Catalyst: Acidic or neutral catalysts like diatomite (SiO₂) improve regioselectivity and yield [4].

Example protocol:

A mixture of epichlorohydrin (50.0 g) and toluene (150 g) is stirred with diatomite (1.0 g) at 45°C. Dimethylamine gas (38 g) is introduced over 10 hours, achieving a 90% molar yield after workup [4].

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature | 45°C | 50–60°C |

| Reaction Time | 10 h | 8–12 h |

| Catalyst Loading | 2 wt% | 1–3 wt% |

| Yield | 85–90% | 88–92% |

Stepwise Chlorination-Amination Strategies

Alternative routes involve sequential functionalization of propanol derivatives. For example:

- Chlorination: 3-Amino-1-propanol is treated with thionyl chloride (SOCl₂) to install the chlorine moiety.

- Methylation: The resulting chloro-alcohol undergoes reductive amination with formaldehyde and hydrogen gas to introduce dimethyl groups [3].

This method is less common due to lower atom economy and the need for hazardous reagents like SOCl₂. However, it offers flexibility in modifying substitution patterns for specialized derivatives [3].

Industrial-Scale Production Optimization

Reaction Stoichiometry and Temperature Control

Precise molar ratios of epichlorohydrin to dimethylamine (1:1.05) minimize dimerization byproducts. Excess dimethylamine is avoided to prevent quaternary ammonium salt formation [4]. Temperature gradients across industrial reactors are maintained below 5°C to ensure uniform reaction rates and product quality [5].

Key parameters:

- Residence time: 8–12 hours in continuous-flow systems.

- pH control: Neutral conditions (pH 6.5–7.5) suppress epichlorohydrin hydrolysis to glycerol derivatives [5].

Catalytic Enhancements and Yield Maximization

Diatomite catalysts increase surface area for heterogeneous reactions, reducing activation energy and improving yields to 92% [4]. Post-reaction distillation recovers unreacted epichlorohydrin and toluene, which are recycled into subsequent batches. Advanced fixed-bed reactors with integrated catalyst regeneration systems further enhance throughput by 15–20% [5].

Catalyst performance comparison:

| Catalyst Type | Yield Increase | Byproduct Reduction |

|---|---|---|

| Diatomite (SiO₂) | 10–12% | 30–40% |

| Zeolite | 8–10% | 25–35% |

| Non-catalytic | Baseline | Baseline |

Solubility Behavior in Polar/Nonpolar Solvents

The compound 2-Propanol, 1-chloro-3-(dimethylamino)- exhibits distinctive solubility characteristics that reflect its amphiphilic molecular structure [1] [2]. With a moderate polarity indicated by a polar surface area of 23.47 square angstrom, the molecule demonstrates enhanced solubility in polar solvents such as water and ethanol [3]. The logP value of 0.1477 suggests limited lipophilicity, which directly influences its partitioning behavior between aqueous and organic phases [3].

| Solvent Type | Solubility Behavior | Physical Basis |

|---|---|---|

| Water | Highly soluble | Hydrogen bonding via hydroxyl and amino groups |

| Polar organic solvents | Miscible | Dipole-dipole interactions and hydrogen bonding |

| Nonpolar solvents | Limited solubility | Insufficient polar interactions to overcome hydrophobic associations |

The compound's solubility profile is dominated by its ability to form intermolecular hydrogen bonds through both the hydroxyl group and the tertiary amine nitrogen [5]. In aqueous solutions, the dimethylamino group can participate in hydrogen bonding as both donor and acceptor, facilitating extensive solvation networks [5]. Comparative studies with related amino alcohols demonstrate that tertiary amine substituents enhance water solubility compared to their non-substituted analogs due to increased basicity and hydrogen bonding capacity [5].

Thermal Stability and Phase Transition Parameters

The thermal properties of 2-Propanol, 1-chloro-3-(dimethylamino)- are characterized by specific phase transition temperatures and stability parameters that define its operational temperature range [3] [6].

| Property | Value | Measurement Conditions |

|---|---|---|

| Boiling Point | 197.1°C at 760 mmHg | Standard atmospheric pressure [3] |

| Density | 1.078 g/cm³ | Room temperature [3] |

| Exact Mass | 137.061 g/mol | Mass spectrometric determination [1] [2] |

Thermal stability studies indicate that the compound maintains structural integrity up to approximately 150°C under inert atmosphere conditions [7] [6]. Above this temperature, thermal decomposition pathways become significant, involving primarily carbon-chlorine bond cleavage and subsequent formation of volatile degradation products [7]. Differential scanning calorimetry analyses reveal that phase transitions occur without detectable crystalline reorganization, suggesting an amorphous solid state at ambient conditions [8].

The compound exhibits enhanced thermal stability compared to analogous chlorinated alcohols due to the stabilizing effect of intramolecular hydrogen bonding between the hydroxyl group and the tertiary amine nitrogen [5]. This stabilization manifests as a reduction in the thermal decomposition onset temperature compared to non-hydrogen-bonded analogs [5].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Fingerprinting (Proton, Carbon-13, Distortionless Enhancement by Polarization Transfer)

The nuclear magnetic resonance spectroscopic profile of 2-Propanol, 1-chloro-3-(dimethylamino)- provides distinctive fingerprinting capabilities for structural identification and purity assessment [9] [10] [11] [12].

Proton Nuclear Magnetic Resonance Characteristics:

| Chemical Shift Range (ppm) | Multiplicity | Assignment | Integration |

|---|---|---|---|

| 3.8-4.0 | Multiplet | Methine proton (carbon-2) | 1H |

| 3.6-3.8 | Doublet of doublets | Chloromethylene protons (carbon-1) | 2H |

| 2.4-2.6 | Doublet of doublets | Aminomethylene protons (carbon-3) | 2H |

| 2.2-2.4 | Singlet | Dimethylamino protons | 6H |

The proton spectrum exhibits characteristic splitting patterns that reflect the molecular connectivity and stereochemical environment [10] [11]. The methine proton appears as a complex multiplet due to coupling with adjacent methylene groups, while the dimethylamino methyl groups generate a sharp singlet at approximately 2.3 parts per million [11].

Carbon-13 Nuclear Magnetic Resonance Characteristics:

| Chemical Shift (ppm) | Carbon Assignment | Multiplicity in DEPT |

|---|---|---|

| 68-70 | Carbon-2 (methine) | Positive in DEPT-135 |

| 47-49 | Carbon-1 (chloromethylene) | Negative in DEPT-135 |

| 62-64 | Carbon-3 (aminomethylene) | Negative in DEPT-135 |

| 45-46 | Dimethylamino carbons | Positive in DEPT-135 |

Distortionless Enhancement by Polarization Transfer Analysis:

The DEPT experiments provide unambiguous carbon multiplicity determination [11] [13]. The DEPT-90 spectrum reveals only the methine carbon and dimethylamino methyl carbons, while DEPT-135 shows positive signals for methine and methyl carbons and negative signals for methylene carbons [11]. This multiplicity information is crucial for confirming the structural assignment and distinguishing between regioisomers [13].

Mass Spectrometric Fragmentation Patterns

The electron ionization mass spectrum of 2-Propanol, 1-chloro-3-(dimethylamino)- exhibits characteristic fragmentation pathways that enable structural elucidation and compound identification [14] [15] [16] [17].

Primary Fragmentation Pathways:

| Fragment Ion (m/z) | Relative Intensity | Fragmentation Pathway |

|---|---|---|

| 137 (M+) | Low | Molecular ion peak |

| 122 (M-15) | Moderate | Loss of methyl radical from dimethylamino group |

| 102 (M-35) | Moderate | Loss of chlorine radical |

| 58 | High | Dimethylamino ethylene fragment [(CH₃)₂NCH₂CH=]⁺ |

| 44 | Base peak | Dimethylamino methylene fragment [(CH₃)₂NCH₂]⁺ |

The fragmentation pattern is dominated by alpha-cleavage adjacent to the tertiary amine nitrogen, consistent with established mechanisms for amino alcohol derivatives [15] [18]. The base peak at m/z 44 corresponds to the stable dimethylamino methylene cation, formed through preferential cleavage of the carbon-carbon bond adjacent to the nitrogen atom [15] [18].

Secondary Fragmentation Processes:

The molecular ion undergoes competing pathways including loss of the chlorine atom (m/z 102) and loss of methyl radicals from the dimethylamino group (m/z 122) [17]. The chlorine loss pathway produces a carbocation that subsequently fragments through McLafferty rearrangement mechanisms to yield smaller amine-containing fragments [16] [17].

Diagnostic Ion Series:

The presence of characteristic chlorine isotope patterns (M+2 peaks with approximately 1:3 intensity ratio) confirms the presence of the chlorine substituent [18]. Additionally, the nitrogen-containing fragments follow the nitrogen rule, appearing at odd mass values and providing confirmatory evidence for the amino alcohol structure [15] [16].

Reactivity Patterns

Nucleophilic Displacement at Chlorinated Carbon

The primary carbon bearing the chlorine substituent in 2-Propanol, 1-chloro-3-(dimethylamino)- serves as an electrophilic center for nucleophilic substitution reactions [21] [22]. The reactivity profile follows classical substitution nucleophilic bimolecular (SN2) mechanisms due to the primary nature of the chlorinated carbon [21] [22].

Mechanistic Characteristics:

| Nucleophile Class | Reaction Rate | Product Type | Stereochemical Outcome |

|---|---|---|---|

| Hydroxide ion | Fast | Secondary alcohol | Inversion of configuration |

| Alkoxide ions | Moderate | Ether derivatives | Inversion of configuration |

| Primary amines | Moderate | Secondary amine products | Inversion of configuration |

| Thiolate ions | Fast | Thioether derivatives | Inversion of configuration |

The reaction proceeds through backside attack by the nucleophile on the chlorinated carbon, resulting in inversion of stereochemistry at the reaction center [21] [22]. The presence of the nearby hydroxyl group and tertiary amine does not significantly influence the substitution kinetics, as these groups are sufficiently distant from the reaction site [23].

Electronic Effects:

The tertiary amine group exhibits minimal electronic influence on the chlorinated carbon due to the intervening methine carbon . However, the hydroxyl group can participate in hydrogen bonding with protic nucleophiles, potentially influencing the reaction microenvironment . Kinetic studies demonstrate that the substitution rate follows the typical nucleophilicity order: thiolate > hydroxide > alkoxide > amine [22].